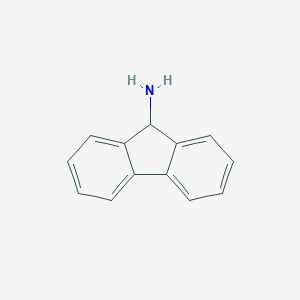

9-氨基芴

描述

Electrosynthesis and Characterization of Water-Soluble Poly(9-aminofluorene)

The study on the electrosynthesis of water-soluble poly(9-aminofluorene) (P9AF) reveals a successful approach to creating a novel semiconducting polymer with excellent fluorescence properties. The synthesis process involves the direct anodic oxidation of 9-aminofluorene (9AF) in boron trifluoride diethyl etherate (BFEE). The resulting polymer is highly soluble in water due to the amino group substitution, making it a promising candidate for blue-light-emitting applications. The polymerization is shown to occur mainly at the C(2) and C(7) positions of the fluorene molecule. The fluorescence properties of P9AF are notable, with a quantum yield of 0.44, indicating its potential as a blue-light emitter. The study also discusses the effects of hydrochloric acid concentration on the solubility and fluorescence of doped and dedoped P9AF films, highlighting the role of the NH2 group in complexation with BF3 or H+ .

Palladium-Catalyzed Cross-Coupling/Annulation Cascade for Synthesis of 9-Aminofluorenes

The synthesis of 9-aminofluorenes is explored through a palladium-catalyzed cross-coupling/annulation cascade, building upon the established method for creating 9-hydroxyfluorenes. By incorporating various amines into the reaction, 9-aminofluorenes are produced, with the process confirmed by X-ray structures and NMR studies. The presence of intermolecular O-H...N hydrogen bonding is a significant finding, as it could influence the properties and reactivity of the synthesized compounds. This method provides a straightforward approach to synthesizing 9-aminofluorenes, which could be useful in various chemical applications .

Chemical and Physiological Properties of 9-Aminofluorene and Derivatives

This research delves into the chemical reactions and physiological properties of 9-aminofluorene and its derivatives. The preparation of 2-methoxy- and 3-methoxy-9-aminofluorene is described, along with their reactions with ethyl chloroformate, maleic anhydride, and carbon dioxide. These reactions yield N-carbethoxy derivatives, 9-maleamic acids, and substituted ammonium carbamates. The study also notes the unsuccessful attempts to obtain 9-amino derivatives through the reduction of oximes, which instead resulted in the formation of fluorene derivatives. Physiologically, the hydrochlorides of these amines exhibit local anesthetic properties and can affect uterine contraction in a concentration-dependent manner. The research provides valuable insights into the potential medical applications of these compounds .

科学研究应用

Application 1: Synthesis of Optically Active 9-Aminofluorene Derivatives

- Scientific Field: Medicinal Chemistry and Biological Materials .

- Summary of the Application: 9-Aminofluorene derivatives are fascinating in the context of biological materials and medicinal chemistry . They are used in the synthesis of optically active compounds, which have potential applications in the development of new drugs and materials .

- Methods of Application: The method involves a Lewis-acid-catalyzed asymmetric intramolecular aza-Friedel-Crafts alkylation approach . This process enables the efficient construction of enantioenriched 9-aminofluorene skeletons . The exact technical details and parameters of this method are not provided in the source.

- Results or Outcomes: The result of this method is the production of optically active 9-aminofluorene derivatives . These compounds are stereoselective, meaning they preferentially form one enantiomer over the other . The exact quantitative data or statistical analyses are not provided in the source.

Application 2: Fluorescent Recognition of Carboxylates

- Scientific Field: Analytical Chemistry .

- Summary of the Application: 9-Aminofluorene is used in the development of fluorescent sensors for the detection of carboxylates . Carboxylates are important target species in molecular recognition as they serve important functions in biological systems .

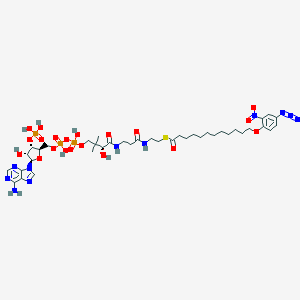

- Methods of Application: The method involves the use of poly (9-aminofluorene) (P9AF) in the HEPES buffer (pH 7.4) for the recognition of a variety of carboxylates . The intermolecular hydrogen bonding interactions result in electron transfer between P9AF and carboxylates . P9AF is electrosynthesized in boron trifluoride diethyl etherate and used as an efficient fluorescent sensing material for the detection of AcO− .

- Results or Outcomes: On binding to AcO−, fluorescence quenching of P9AF is demonstrated by a maximum 80% reduction in the fluorescence intensity . Different carboxylates could be recognized at different levels by P9AF . The substituent groups in carboxylates could affect the intermolecular interaction between carboxylates and P9AF .

安全和危害

未来方向

属性

IUPAC Name |

9H-fluoren-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGMRQJTULXVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200496 | |

| Record name | 9-Aminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Aminofluorene | |

CAS RN |

525-03-1 | |

| Record name | Fluoren-9-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Aminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Aminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-AMINOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NHO2K4K5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

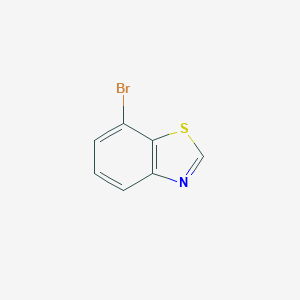

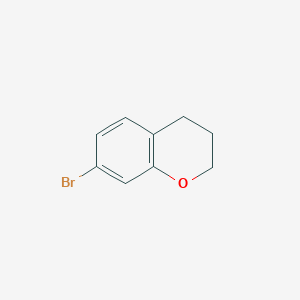

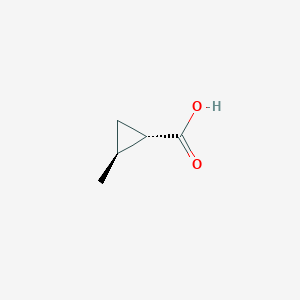

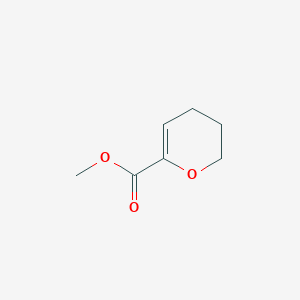

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

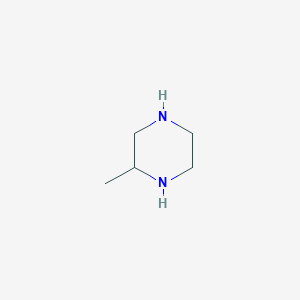

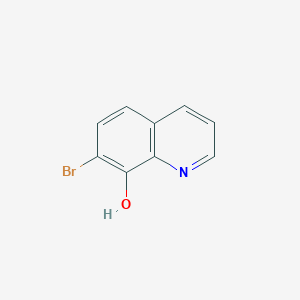

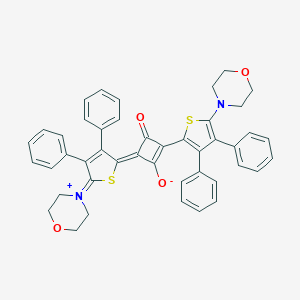

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)